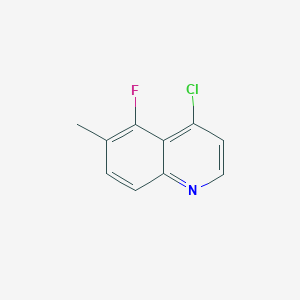

4-Chloro-5-fluoro-6-methylquinoline

説明

特性

IUPAC Name |

4-chloro-5-fluoro-6-methylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClFN/c1-6-2-3-8-9(10(6)12)7(11)4-5-13-8/h2-5H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEZICQOIYJRSED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(C=CN=C2C=C1)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-fluoro-6-methylquinoline typically involves cyclization and cycloaddition reactions, displacements of halogen atoms, or direct fluorinations . One common method involves the reaction of 2,3,4,5-tetrafluoro substituted aniline with acrolein, crotonic aldehyde, or methylvinylketone under specific conditions . The reaction conditions often include the use of solvents like tetrahydrofuran and bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for 4-Chloro-5-fluoro-6-methylquinoline may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

化学反応の分析

Types of Reactions

4-Chloro-5-fluoro-6-methylquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline compounds .

科学的研究の応用

Medicinal Chemistry

4-Chloro-5-fluoro-6-methylquinoline has been extensively studied for its potential therapeutic applications:

- Antimicrobial Activity: It inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV, disrupting bacterial DNA replication and leading to cell death. This mechanism positions it as a candidate for treating antibiotic-resistant bacterial infections .

- Antiviral Properties: Research indicates that this compound may inhibit reverse transcriptase, an enzyme critical for viral replication, suggesting its potential in antiviral drug development .

- Anticancer Activity: Studies have shown that derivatives of this compound exhibit antiproliferative effects against various cancer cell lines, with some derivatives displaying IC50 values in the low nanomolar range .

Agriculture

The compound is being explored for its potential as an agrochemical:

- Insecticidal Effects: Recent studies have indicated larvicidal properties against mosquito vectors of malaria and dengue. For instance, derivatives have shown significant toxicity against larval stages of these vectors, indicating potential use in vector control strategies .

Material Science

4-Chloro-5-fluoro-6-methylquinoline is also being investigated for applications in material science:

- Liquid Crystals: Its unique chemical properties make it a candidate for use in developing advanced materials, including liquid crystals used in display technologies .

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of 4-Chloro-5-fluoro-6-methylquinoline, researchers found that it exhibited significant activity against resistant strains of bacteria. The compound's ability to inhibit key enzymes involved in DNA replication was highlighted, underscoring its potential as a lead compound for new antibiotics .

Case Study 2: Antimalarial Activity

A structure–activity relationship study revealed that modifications to the quinoline structure could enhance antiplasmodial activity. The introduction of fluorine at specific positions improved efficacy against Plasmodium falciparum, with certain derivatives showing low nanomolar activity .

作用機序

The mechanism of action of 4-Chloro-5-fluoro-6-methylquinoline involves its interaction with molecular targets such as bacterial DNA gyrase and type IV topoisomerase. By promoting the cleavage of these enzymes, the compound inhibits DNA synthesis, leading to rapid bacterial death . This mechanism is similar to that of other quinoline derivatives, which are known for their antimicrobial and anticancer activities .

類似化合物との比較

Structural and Electronic Differences

The substituent positions and functional groups critically influence reactivity, solubility, and biological activity. Below is a comparative analysis of key analogs:

*Note: Direct data for 4-Chloro-5-fluoro-6-methylquinoline are extrapolated from related compounds.

Physicochemical Properties

- Lipophilicity: The methyl group in 4-Chloro-5-fluoro-6-methylquinoline likely increases logP compared to non-methylated analogs, improving blood-brain barrier penetration.

- Solubility: Methoxy and amino groups (e.g., in 4k) enhance aqueous solubility, whereas CF₃ and nitro groups reduce it .

- Thermal Stability: Halogenated quinolines generally exhibit high melting points (>200°C), as seen in 4-Chloro-6,7-dimethoxyquinoline (m.p. 403–404 K) .

生物活性

4-Chloro-5-fluoro-6-methylquinoline is a nitrogen-containing heterocyclic compound belonging to the quinoline family. It has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer applications. This article provides an overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 4-Chloro-5-fluoro-6-methylquinoline is C10H7ClF. Its structure features a fused benzene and pyridine ring, with chlorine and fluorine substituents that influence its reactivity and biological properties. The unique substitution pattern enhances its interaction with various biological targets.

Target Enzymes

4-Chloro-5-fluoro-6-methylquinoline primarily inhibits bacterial enzymes such as DNA gyrase and topoisomerase IV. These enzymes are essential for bacterial DNA replication, and their inhibition disrupts cell division, leading to bactericidal effects.

Biochemical Pathways

The compound's interaction with these enzymes affects multiple biochemical pathways, which can lead to significant cellular changes. This includes alterations in cell signaling, gene expression, and metabolic processes.

Antimicrobial Properties

Research indicates that 4-Chloro-5-fluoro-6-methylquinoline exhibits significant antimicrobial activity. It has been shown to inhibit key bacterial enzymes effectively, making it a candidate for developing new antibiotics.

Table 1: Antimicrobial Activity Against Various Bacteria

| Bacterial Strain | Inhibition Concentration (µg/mL) | Reference |

|---|---|---|

| Escherichia coli | 10 | |

| Staphylococcus aureus | 5 | |

| Pseudomonas aeruginosa | 15 |

Anticancer Properties

In addition to its antimicrobial effects, this compound has been investigated for its potential anticancer properties. Studies have indicated that certain derivatives of quinolines can induce apoptosis in cancer cells and inhibit tumor growth.

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various quinoline derivatives on human cancer cell lines. Among them, compounds similar to 4-Chloro-5-fluoro-6-methylquinoline demonstrated IC50 values ranging from 0.03 to 4.74 µM against non-small cell lung cancer A549 cells, indicating potent activity compared to standard treatments .

Structure-Activity Relationship (SAR)

The introduction of halogen atoms at specific positions on the quinoline scaffold significantly affects the biological activity. For example, fluorinated analogs often show enhanced antiplasmodial activity against Plasmodium falciparum, suggesting that structural modifications can optimize therapeutic efficacy .

Table 2: Structure-Activity Relationship Findings

| Compound Variant | Position of Substituent | EC50 (nM) | Activity Type |

|---|---|---|---|

| Compound A | C6 (Fluorine) | 21.0 ± 2.1 | Antimalarial |

| Compound B | C6 (Chlorine) | 37.0 ± 4.3 | Antimalarial |

| Compound C | C5 (Fluorine) | 38.6 ± 1.8 | Antimalarial |

Q & A

Q. What are the recommended synthetic routes for 4-Chloro-5-fluoro-6-methylquinoline, and how can reaction conditions be optimized for yield improvement?

- Methodological Answer : A common approach involves acid-catalyzed cyclization of substituted precursors. For example, sulfuric acid (H₂SO₄) in acetonitrile/water mixtures (1:1 v/v) at 80°C can facilitate ring closure and halogen retention (Example 6, ). Optimization includes adjusting solvent polarity (e.g., CH₃CN for solubility) and stoichiometric ratios of halogenating agents (e.g., 1,3-dichloro-5,5-dimethylimidazolidine-2,4-dione) to minimize side reactions. Post-synthesis purity validation via GC or HPLC (>97% purity criteria, ) is critical.

Q. How should researchers purify 4-Chloro-5-fluoro-6-methylquinoline to achieve >97% purity, and what analytical techniques validate this?

- Methodological Answer : Use silica gel column chromatography with gradients of ethyl acetate/hexane for intermediate purification. Final recrystallization in acetone/water mixtures enhances crystallinity. Analytical validation requires GC with flame ionization detection (FID) or GC/MS-SIM in selected ion monitoring mode (e.g., monitoring molecular ion peaks at m/z 195–247, ). Cross-reference retention times with commercial standards (e.g., Kanto Reagents catalog, ).

Q. What spectroscopic methods are most effective for characterizing the structure of 4-Chloro-5-fluoro-6-methylquinoline?

- Methodological Answer :

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methyl group at C6, chloro at C4).

- X-ray crystallography : For unambiguous structural determination (e.g., single-crystal studies at 100 K, ).

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., C₁₀H₈ClFN, ).

Advanced Research Questions

Q. How does the substitution pattern (chloro, fluoro, methyl groups) influence the reactivity and biological activity of 4-Chloro-5-fluoro-6-methylquinoline compared to analogues?

- Methodological Answer : Substituent effects are quantified via similarity indices (Table 1, ):

| Compound | Similarity Index |

|---|---|

| 4-Chloro-7-fluoro-2-methylquinoline | 0.94 |

| 6-Bromo-4-chloro-8-fluoroquinoline | 0.86 |

| The methyl group at C6 enhances steric hindrance, reducing off-target interactions, while fluoro at C5 increases electronegativity, improving DNA intercalation potential in antimicrobial assays . Computational docking (e.g., AutoDock Vina) can model interactions with targets like p38α MAP kinase . |

Q. What strategies resolve contradictions in reported biological activities of fluorinated quinolines across different studies?

- Methodological Answer :

- Meta-analysis : Systematically compare studies using PRISMA guidelines, focusing on variables like assay type (e.g., MIC vs. IC₅₀) and cell lines used .

- Standardized protocols : Adopt uniform purity criteria (>97% via GC, ) and controlled solvent systems (e.g., DMSO concentration ≤1% in cell-based assays).

- Dose-response validation : Replicate conflicting results under identical conditions to isolate confounding factors (e.g., pH sensitivity, ).

Q. How can computational chemistry predict the interaction mechanisms of 4-Chloro-5-fluoro-6-methylquinoline with biological targets like p38α MAP kinase?

- Methodological Answer :

- Molecular dynamics (MD) simulations : Use AMBER or GROMACS to model ligand-protein binding stability over 100-ns trajectories.

- Docking studies : Analyze binding poses in PyMOL, focusing on hydrogen bonding with kinase active sites (e.g., Thr106 and Met109 residues, ).

- Free energy calculations : MM-PBSA/GBSA to quantify binding affinities (ΔG < -8 kcal/mol suggests strong inhibition, ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility or stability data for 4-Chloro-5-fluoro-6-methylquinoline?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。